
N,N-diethyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine, commonly known as 'PCE', is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. PCE was first synthesized in the 1970s and has been used in scientific research to study the mechanisms of action of dissociative anesthetics.
Mécanisme D'action
PCE acts as an NMDA receptor antagonist, which means it blocks the action of the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, PCE produces dissociative anesthesia, which is characterized by a loss of sensation and perception.
Biochemical and Physiological Effects:
PCE has been shown to produce a range of biochemical and physiological effects in animal studies. These include changes in heart rate, blood pressure, and body temperature. PCE has also been shown to produce neurotoxic effects in the brain, particularly in the hippocampus and cortex.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PCE in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful reference compound in studies that investigate the effects of dissociative anesthetics. However, one limitation of using PCE is that it is a controlled substance and requires special permits for use in research.
Orientations Futures
There are several future directions for research on PCE. One direction is to investigate the effects of PCE on different brain regions and neurotransmitter systems. Another direction is to investigate the potential therapeutic uses of PCE, such as in the treatment of depression or anxiety disorders. Additionally, more research is needed to understand the long-term effects of PCE use on the brain and behavior.
In conclusion, PCE is a dissociative anesthetic drug that has been used in scientific research to study the mechanisms of action of dissociative anesthetics. The synthesis of PCE involves the reaction of 1,2-ethanediamine with 4-phenylcyclohexanone in the presence of diethylamine. PCE acts as an NMDA receptor antagonist and produces dissociative anesthesia. PCE has several advantages and limitations for use in lab experiments, and there are several future directions for research on PCE.
Méthodes De Synthèse
The synthesis of PCE involves the reaction of 1,2-ethanediamine with 4-phenylcyclohexanone in the presence of diethylamine. The reaction yields PCE as a white crystalline solid with a melting point of 83-84°C. The purity of PCE can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
PCE has been used in scientific research to study the mechanisms of action of dissociative anesthetics. It is commonly used as a reference compound in studies that investigate the structure-activity relationships of arylcyclohexylamine derivatives. PCE has also been used in studies that investigate the effects of dissociative anesthetics on the brain and behavior.
Propriétés
IUPAC Name |
N',N'-diethyl-N-(4-phenylcyclohexyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2/c1-3-20(4-2)15-14-19-18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-9,17-19H,3-4,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGOOEIFOYZLLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-diethyl-N-(4-phenylcyclohexyl)ethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetic acid](/img/structure/B5065890.png)
![4-{2-[(3,5-di-tert-butyl-4-fluorophenyl)sulfonyl]ethyl}pyridine](/img/structure/B5065897.png)
![4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5065908.png)
![6-(1-azepanyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5065918.png)
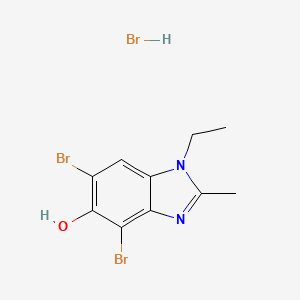
![4-chloro-2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}phenol](/img/structure/B5065926.png)
![N-[3-(4-morpholinyl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065930.png)
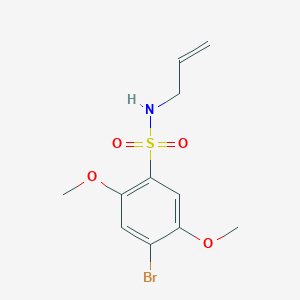
![1-[(4-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl acetate](/img/structure/B5065950.png)
![8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline](/img/structure/B5065958.png)
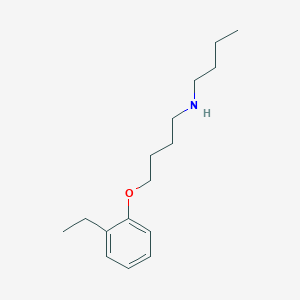
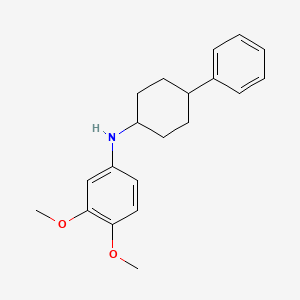
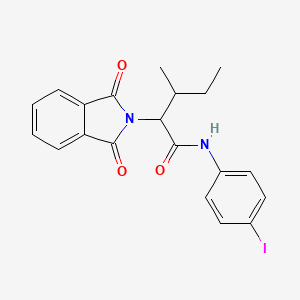
![N-(2,5-dimethoxyphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5066001.png)